An In-depth Technical Guide to Butanedioic Acid-13C2: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Butanedioic Acid-13C2: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butanedioic acid-13C2, a stable isotope-labeled form of succinic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work.
Chemical Properties and Structure
Butanedioic acid-13C2, also known as Succinic acid-13C2, is a dicarboxylic acid in which two of the carbon atoms are replaced with the stable isotope carbon-13. The specific positions of the 13C atoms can vary, with common isotopologues being Butanedioic acid-1,4-13C2 and Butanedioic acid-2,3-13C2. This isotopic labeling makes it a powerful tool for tracing metabolic pathways without the concerns associated with radioactive isotopes.
The fundamental chemical properties of Butanedioic acid-13C2 are nearly identical to those of its unlabeled counterpart, succinic acid. The primary difference lies in its molecular weight, which is increased by the mass of the incorporated 13C isotopes.
Physicochemical Properties
The key physicochemical properties of Butanedioic acid-13C2 are summarized in the table below. These values are primarily based on data for unlabeled succinic acid, as the isotopic labeling has a negligible effect on these macroscopic properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₂¹³C₂H₆O₄ | [1] |
| Molecular Weight | 120.07 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 187-190 °C | [1] |
| Boiling Point | 235 °C | [1] |
| pKa1 | 4.2 | [2] |
| pKa2 | 5.6 | [2] |
Solubility
The solubility of Butanedioic acid is crucial for its application in various experimental settings. The following table details its solubility in common solvents.
| Solvent | Solubility | Reference(s) |
| Water | 83.2 g/L at 25 °C | [3] |
| Ethanol | 54 mg/mL | [2] |
| Methanol | Soluble | [3][4] |
| Acetone | 27 mg/mL | [2] |
| Ethyl Ether | 8.8 mg/mL | [2] |
| Glycerol | 50 mg/mL | [2] |
| Benzene | Insoluble | [3][4] |
| Toluene | Insoluble | [3][4] |
Structure
The structure of Butanedioic acid consists of a four-carbon chain with carboxylic acid groups at each end. The carbon backbone's flexibility allows for different conformations.
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of Butanedioic acid-13C2 and for tracking its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of succinic acid in D₂O typically shows a single peak for the four equivalent methylene protons at approximately 2.67 ppm.[5][6] In DMSO-d₆, this peak appears around 2.43 ppm, with the acidic protons of the carboxylic acids visible at approximately 12.2 ppm.[5]
-
¹³C NMR: The carbon-13 NMR spectrum of unlabeled succinic acid in D₂O exhibits two signals: one for the two equivalent methylene carbons and another for the two equivalent carboxyl carbons.[5][7] In a study of [1,4-¹³C₂]succinic acid, the isotopic labeling allows for the measurement of the coupling constant between the carboxyl carbons, providing detailed structural information.[8] The chemical shifts are highly dependent on the solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for metabolomics and flux analysis using 13C-labeled compounds. For Butanedioic acid-13C2, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.[1] Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of organic acids, often after derivatization to increase volatility.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of succinic acid shows characteristic absorption bands for the O-H stretching of the carboxylic acid group (a broad band around 3000 cm⁻¹), C-H stretching of the methylene groups (around 2950 cm⁻¹), and a strong C=O stretching of the carbonyl group (around 1700 cm⁻¹).[9][11]
Experimental Protocols
Butanedioic acid-13C2 is a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the tricarboxylic acid (TCA) cycle. Below is a generalized protocol for a cell culture-based ¹³C-MFA experiment.
¹³C Metabolic Flux Analysis Workflow
The following diagram illustrates a typical workflow for a ¹³C-MFA experiment using Butanedioic acid-13C2.
Detailed Methodology for Cell Culture Labeling and Metabolite Extraction[4]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence in a standard growth medium to achieve a metabolic steady state.
-
To initiate labeling, replace the standard medium with a medium containing a known concentration of Butanedioic acid-13C2. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to ensure isotopic steady state is reached.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed in a cold environment to pellet cellular debris.
-
Collect the supernatant containing the metabolites for subsequent analysis.
-
Sample Preparation for Mass Spectrometry[4][11]
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., for LC-MS/MS).
-
Derivatization (for GC-MS): For GC-MS analysis, polar metabolites like dicarboxylic acids require derivatization to increase their volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12]
Signaling Pathways
Beyond its central role in metabolism, succinate has emerged as a critical signaling molecule that can influence cellular processes by acting on its specific receptor, SUCNR1 (also known as GPR91).[13][14][15]
Succinate-SUCNR1 Signaling Pathway
Extracellular succinate binds to the G-protein coupled receptor SUCNR1, which is expressed on the surface of various cell types, including immune cells.[12][15] Activation of SUCNR1 can trigger multiple downstream signaling cascades, primarily through Gq and Gi proteins.[13][15] This can lead to intracellular calcium mobilization, inhibition of cyclic AMP (cAMP) production, and activation of downstream kinases, ultimately influencing gene expression and cellular function, particularly in the context of inflammation and metabolism.[15]
This technical guide provides a foundational understanding of Butanedioic acid-13C2 for its effective application in scientific research. For specific experimental designs and data interpretation, researchers should consult the detailed literature and consider the unique aspects of their biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]
- 13. Butanedioic acid [webbook.nist.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
